
isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate typically involves the esterification of 4-methyl-7-hydroxycoumarin with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is refluxed for several hours, and the product is isolated by precipitation and purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of photoactive materials and as a component in certain dyes.
Mechanism of Action
The biological activity of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl ((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- Methyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
- Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Uniqueness
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its phenyl group at the 3-position and isopropyl ester moiety contribute to its distinct properties compared to other coumarin derivatives.
Properties
IUPAC Name |
propan-2-yl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-19(22)12-24-16-9-10-17-14(3)20(15-7-5-4-6-8-15)21(23)26-18(17)11-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQRLADSKISEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxamide](/img/structure/B2644884.png)
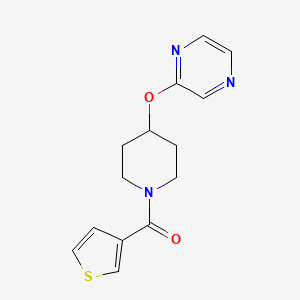

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)
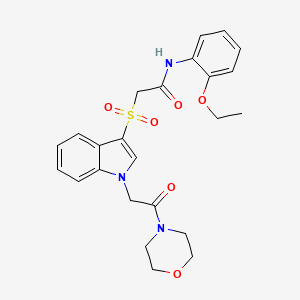
![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE](/img/structure/B2644894.png)
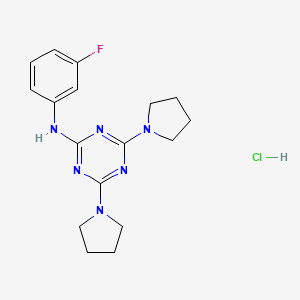
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
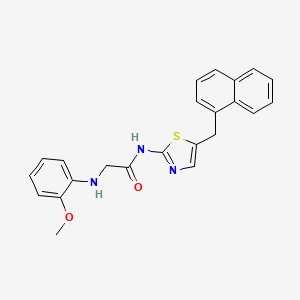
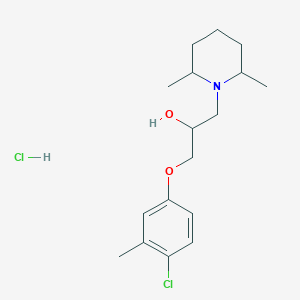
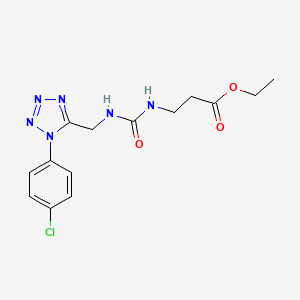
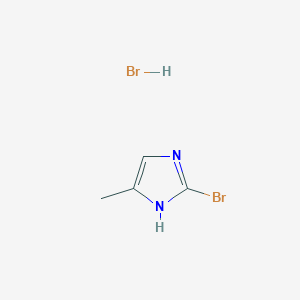
![benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2644903.png)
